molecular formula C15H17NO3 B1298306 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid CAS No. 731785-06-1

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid

Cat. No.: B1298306
CAS No.: 731785-06-1
M. Wt: 259.3 g/mol
InChI Key: WSNAMIXDDBCQCR-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is intrinsically linked to the broader evolution of anthranilic acid chemistry and β-enaminone research. Anthranilic acid, also known as 2-aminobenzoic acid, was first discovered in the mid-19th century through the alkaline degradation of indigo dye by Carl Julius Fritzsche in 1840-1841. Fritzsche extracted and crystallized this compound from the reaction products of indigo with caustic potash, naming it after the plant anil (Indigofera suffruticosa) and its characteristic black color before purification. The industrial production of anthranilic acid became established through processes involving phthalic anhydride, beginning with amination reactions followed by Hofmann rearrangement of the amide group.

The emergence of β-enaminone chemistry as a distinct field began to take shape in the latter half of the 20th century, when researchers recognized the unique properties of compounds containing the conjugated N-C=C-C=O system. These compounds demonstrated remarkable versatility as synthetic intermediates due to their ability to undergo both electrophilic and nucleophilic attack at different positions within their structure. The development of efficient synthetic methodologies for β-enaminone compounds has been driven by their demonstrated potential in pharmaceutical applications, particularly as building blocks for the construction of bioactive heterocycles such as pyrazoles, oxazoles, quinolines, and dibenzodiazepines.

The specific compound this compound emerged from research efforts focused on developing novel carbonic anhydrase inhibitors. In 2020, research teams began exploring enaminone-based carboxylic acid derivatives as potential therapeutic agents, recognizing that carboxylic acid-bearing small molecules represent an important category of non-classical carbonic anhydrase inhibitors. The compound represents a convergence of traditional anthranilic acid chemistry with modern β-enaminone synthetic strategies, resulting in a molecule that combines the established bioactive properties of anthranilic acid derivatives with the enhanced reactivity and structural diversity offered by the enaminone motif.

Structural Significance in β-Enaminone Chemistry

The structural architecture of this compound exemplifies the sophisticated design principles underlying effective β-enaminone compounds. The molecule features a conjugated N-C=C-C=O system that provides both nucleophilic and electrophilic reactive sites on the same molecular scaffold. This dual reactivity pattern enables the compound to participate in diverse chemical transformations and biological interactions, making it a versatile platform for drug development and synthetic applications.

The cyclohexenone portion of the molecule contains two methyl substituents at the 5-position, which serve multiple important functions. These dimethyl groups provide steric bulk that influences the compound's conformational preferences and may enhance metabolic stability by blocking potential sites of enzymatic degradation. The ketone functionality at the 3-position of the cyclohexene ring participates in the enaminone conjugation system, creating an electron-deficient center that can undergo nucleophilic attack. The unsaturation between the 1 and 2 positions of the cyclohexene ring is critical for maintaining the enaminone electronic structure and enabling the formation of intramolecular hydrogen bonds that stabilize specific conformations.

Nuclear magnetic resonance studies of related enaminone compounds have revealed that these molecules exist predominantly in the Z-form around the olefinic bond, as evidenced by characteristic upfield doublets with coupling constants of approximately 8.0 Hz. The Z-form is stabilized through the formation of intramolecular hydrogen bonds that result in pseudo-six-membered ring systems. This conformational preference has significant implications for the compound's biological activity, as the rigid Z-conformation may enhance binding specificity to target proteins compared to more flexible molecular architectures.

The benzoic acid moiety provides a carboxylate group that can exist in both protonated and deprotonated forms depending on the pH of the surrounding environment. This pH-responsive behavior is particularly important for biological applications, as it influences the compound's membrane permeability, protein binding affinity, and tissue distribution patterns. The ortho-positioning of the amino group relative to the carboxylic acid creates opportunities for additional intramolecular interactions that may influence the compound's overall stability and reactivity profile.

Table 1: Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C15H17NO3
Molecular Weight 259.305 g/mol
Monoisotopic Mass 259.120843
ChemSpider ID 812374
Functional Groups Enaminone, Carboxylic acid
Stereochemistry Z-form (predominant)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Current Research Landscape

The contemporary research landscape surrounding this compound is characterized by intense investigation into its potential as a carbonic anhydrase inhibitor and its broader applications in medicinal chemistry. Recent studies have positioned this compound within a comprehensive evaluation of enaminone-based carboxylic acid derivatives for their ability to inhibit human carbonic anhydrase isoforms I, II, IX, and XII. These investigations have revealed that enaminone-bearing carboxylic acids can inhibit metalloenzymes through various modes of action, including direct binding to the catalytic zinc, hydrogen bonding interactions with zinc-bound water-hydroxide ions, and binding to adjacent pockets outside the active site.

Current research efforts have demonstrated significant structure-activity relationships within the enaminone carboxylic acid family. Studies have shown that the regioisomerism of the carboxylic acid group dramatically influences inhibitory activity. When comparing ortho, meta, and para substitution patterns, researchers found that shifting the carboxylic acid functionality from the ortho position to the para position can lead to 2-6.5 fold enhancement of inhibitory activity against human carbonic anhydrase II isoform. For example, para-substituted derivatives have emerged as more potent inhibitors with inhibition constants in the range of 7.4-9.8 μM compared to their ortho analogues, which show inhibition constants of 39.4-49.0 μM.

The mechanistic understanding of these compounds has advanced significantly through spectroscopic and computational studies. Researchers have established that the enaminone linker provides conformational restriction compared to more flexible saturated linkers, which is attributed to both the unsaturation and the formation of intramolecular hydrogen bonding resulting in pseudo-six-membered ring structures. This conformational restriction appears to be crucial for optimal binding interactions with target enzymes.

Recent synthetic methodologies have expanded the accessibility of this compound class through improved reaction conditions and novel synthetic strategies. The development of efficient one-pot syntheses using various catalysts, including Lewis acids, phosphorus pentoxide/silica systems, copper nanoparticles, and heteropoly acids, has made these compounds more readily available for biological evaluation. Microwave-assisted synthesis approaches have also been developed, offering reduced reaction times and improved yields for enaminone formation.

Table 2: Recent Research Findings on Carbonic Anhydrase Inhibition

Substitution Pattern Inhibition Constant (μM) Target Enzyme Fold Enhancement Reference
Ortho-substituted 39.4-49.0 hCA II Baseline
Meta-substituted 72.8-92.3 hCA II 0.5x (decreased)
Para-substituted 7.4-9.8 hCA II 2-6.5x
Enaminone-linked 0.83-2.4 hCA IX/XII High potency

Economic and Industrial Relevance

The economic and industrial significance of this compound extends across multiple sectors, primarily driven by its potential pharmaceutical applications and its role as a synthetic intermediate in fine chemical manufacturing. The global market for carbonic anhydrase inhibitors, which represents a key application area for this compound, has experienced steady growth due to increasing demand for treatments targeting various pathological conditions including glaucoma, epilepsy, and certain types of cancer.

From a manufacturing perspective, the compound's synthesis relies on readily available starting materials, including anthranilic acid and cyclohexanedione derivatives, which are produced at industrial scale. Anthranilic acid itself is manufactured industrially from phthalic anhydride through well-established processes involving amination and Hofmann rearrangement reactions. The availability of these precursors at competitive prices supports the economic viability of scaling up production of the target compound for pharmaceutical development purposes.

The pharmaceutical industry's interest in β-enaminone compounds has grown substantially due to their demonstrated biological activities across multiple therapeutic areas. These compounds have shown promise as antibacterial, anti-inflammatory, anticonvulsant, and antitumor agents. The structural versatility of the enaminone motif allows for systematic modification to optimize pharmacological properties, making it an attractive scaffold for drug discovery programs. The ability to modify both the cyclohexenone portion and the aromatic acid moiety provides pharmaceutical companies with multiple avenues for intellectual property development and compound optimization.

Industrial applications extend beyond pharmaceutical manufacturing to include the production of specialty chemicals and advanced materials. β-Enaminone compounds serve as building blocks for the synthesis of various heterocyclic compounds that find applications in agrochemicals, dyes, and electronic materials. The compound's ability to undergo site-selective transformations through transition-metal-catalyzed carbon-hydrogen functionalization and annulation reactions makes it valuable for developing novel synthetic methodologies that can be applied to the production of high-value specialty chemicals.

Research and development investments in this compound class have been supported by both public and private funding sources, reflecting the broad scientific and commercial interest in these molecules. Academic institutions have contributed fundamental research on synthetic methodologies and biological evaluation, while pharmaceutical companies have invested in proprietary research programs focused on specific therapeutic applications. The collaborative nature of research in this field has accelerated progress and helped establish the economic foundation for potential commercialization of therapeutic agents based on this structural framework.

Table 3: Economic Factors Influencing Industrial Relevance

Factor Impact Details Reference
Starting Material Availability High Anthranilic acid industrially produced from phthalic anhydride
Synthetic Accessibility Moderate Multi-step synthesis with established methodologies
Pharmaceutical Market Potential High Multiple therapeutic areas including CA inhibition
Intellectual Property Opportunities High Structural modifications enable patent development
Manufacturing Scalability Moderate Standard organic synthesis equipment required
Market Demand Growth Increasing Expanding applications in drug discovery

Properties

IUPAC Name

2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2)8-10(7-11(17)9-15)16-13-6-4-3-5-12(13)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNAMIXDDBCQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359026
Record name SBB061904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731785-06-1
Record name SBB061904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-ylamine with benzoic acid derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomerism: Ortho vs. Para Substitution

The positional isomer 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid (CAS 159423-67-3) shares the same molecular formula (C₁₅H₁₇NO₃) and weight (259.31 g/mol) but differs in the substitution pattern: the amino group is attached to the para position (C4) of the benzoic acid . This minor structural variation significantly impacts physicochemical properties:

  • Solubility: The ortho isomer may exhibit lower aqueous solubility due to intramolecular hydrogen bonding between the carboxylic acid and amino groups, a steric effect less pronounced in the para isomer.
  • Reactivity: The para isomer’s linear geometry facilitates easier access to the amino group for nucleophilic reactions, whereas the ortho isomer’s steric hindrance may slow such processes.

Functional Group Variation: Methylene Spacer

4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid (CAS 351163-31-0) introduces a methylene (-CH₂-) spacer between the cyclohexenone and benzoic acid moieties. This modification increases its molecular weight to 273.33 g/mol (C₁₆H₁₉NO₃) and alters its conformational flexibility .

  • Biological Interactions : The spacer may enhance binding to biological targets by allowing greater rotational freedom, optimizing pharmacophore alignment.
  • Synthetic Complexity : The additional methylene group necessitates multi-step synthesis, unlike the direct bonding in the target compound.

Comparison with Ester Derivatives

Compounds like Isofenphos and Lactofen () are benzoic acid esters with bulky substituents. These derivatives exhibit:

  • Enhanced Lipophilicity : Esterification increases membrane permeability, making them more suitable for agrochemical applications (e.g., herbicides, insecticides).
  • Stability : The ester group is prone to hydrolysis under acidic or basic conditions, unlike the carboxylic acid group in the target compound, which is more stable but less lipophilic.

Data Table: Key Properties of Compared Compounds

Property 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic Acid 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic Acid 4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic Acid
CAS Number 731785-06-1 159423-67-3 351163-31-0
Molecular Formula C₁₅H₁₇NO₃ C₁₅H₁₇NO₃ C₁₆H₁₉NO₃
Molecular Weight (g/mol) 259.30 259.31 273.33
Substitution Pattern Ortho (C2) Para (C4) Para (C4) with -CH₂- spacer
Key Functional Groups Carboxylic acid, enamine, ketone Carboxylic acid, enamine, ketone Carboxylic acid, secondary amine, ketone

Biological Activity

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO3. The compound features a bicyclic structure that includes a cyclohexene moiety and an amino group attached to a benzoic acid framework. This unique combination may confer distinctive reactivity and biological properties compared to similar compounds.

Property Details
Molecular Formula C15H17NO3
Molecular Weight 273.30 g/mol
IUPAC Name 2-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzoic acid
CAS Number 731785-06-1

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Cyclohexenyl Ring : The cyclohexenyl structure is synthesized through cyclization reactions involving suitable precursors.
  • Amidation Reaction : The cyclohexenyl compound is reacted with an appropriate benzoic acid derivative using coupling reagents such as EDCI or DCC to form the amide bond.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. In vitro assays have demonstrated that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound may interact with key enzymes involved in protein degradation pathways. In silico studies suggest that it could act as a binder for cathepsins B and L, which are crucial in cellular proteostasis . Enhanced activity of these enzymes has been associated with anti-aging effects and improved cellular health.

Cytotoxicity and Cancer Research

Preliminary studies indicate low cytotoxicity in normal human fibroblasts while maintaining activity against cancer cell lines. For example, extracts containing similar benzoic acid derivatives showed minimal inhibition of cell growth in Hep-G2 and A2058 cancer cell lines . This suggests potential therapeutic applications in oncology.

Case Studies

Several case studies have focused on the biological evaluation of compounds related to this compound:

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity of benzoic acid derivatives, highlighting their role in scavenging free radicals and protecting cells from oxidative stress .
  • Evaluation of Anti-inflammatory Effects : Another research effort investigated the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce inflammation markers in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid?

  • Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, analogous benzoic acid derivatives are synthesized by reacting substituted amines with carboxylic acid precursors in acetic acid with sodium acetate as a catalyst. The reaction typically proceeds for 3–5 hours, followed by crystallization and purification via recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly 1^1H and 13^{13}C NMR to identify substituents and hydrogen bonding interactions. UV-Vis spectroscopy can detect solvatochromic behavior in different solvents, as seen in similar fluorophores . Mass spectrometry and IR spectroscopy further validate molecular weight and functional groups.

Q. How is X-ray crystallography applied to resolve its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. SHELXL refines atomic positions against intensity data, while ORTEP generates thermal ellipsoid diagrams to visualize bond lengths and angles. High-resolution data minimizes errors in torsional parameters .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., twinning or low-resolution datasets) be addressed?

  • Methodological Answer : For twinned crystals, SHELXL’s twin refinement mode is used, employing a BASF parameter to model the twin fraction. Low-resolution data may require constraints on isotropic displacement parameters or the use of invariom databases to improve electron density maps. Cross-validation with spectroscopic data (e.g., NMR) ensures structural consistency .

Q. What strategies optimize synthetic yield and purity for large-scale studies?

  • Methodological Answer : Reaction optimization includes varying solvent polarity (e.g., acetic acid vs. ethanol), adjusting stoichiometric ratios of reactants, and controlling temperature gradients. For example, sodium acetate in acetic acid enhances protonation of intermediates, while microwave-assisted synthesis reduces reaction time and byproduct formation .

Q. How does solvatochromism affect the compound’s fluorescence properties, and how is this analyzed?

  • Methodological Answer : Solvatochromic shifts are quantified using UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane). The Stokes shift and emission maxima are plotted against solvent polarity indices (e.g., ET30_{30} scale) to correlate electronic transitions with solvent interactions. Computational methods like TD-DFT model excited-state behavior .

Q. What computational tools predict biological activity or binding interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions using the compound’s 3D structure (from PubChem or DFT-optimized coordinates). Pharmacophore modeling identifies key binding motifs, such as hydrogen bond donors/acceptors, validated against experimental IC50_{50} values from enzyme inhibition assays .

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